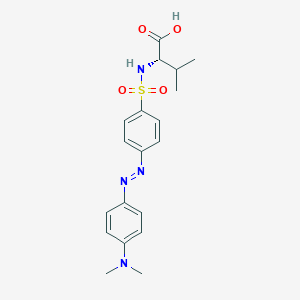

Dabsyl-L-valine

Description

Derivatization Chemistry of Dabsyl-L-valine

The formation of this compound is achieved through the reaction of L-valine with dabsyl chloride. This process is a common pre-column derivatization method in chromatography, designed to improve the analytical characteristics of amino acids. researchgate.netnih.gov The dabsylation reaction is typically performed in a buffered solution at an alkaline pH (usually between 8.5 and 9.5) and at an elevated temperature, often around 70°C, to facilitate the reaction. researchgate.netscribd.com The reagent solution is commonly prepared by dissolving dabsyl chloride in an organic solvent like acetone (B3395972) or acetonitrile (B52724). researchgate.net

Reaction Mechanisms of Dabsylation with Primary and Secondary Amino Groups

The reaction between dabsyl chloride and the amino group of L-valine is a nucleophilic substitution reaction. chemguide.co.ukchemistrystudent.com L-valine, like all primary amino acids, possesses a primary amino group (-NH2) which acts as a nucleophile. The nitrogen atom of this amino group has a lone pair of electrons that attacks the electron-deficient sulfur atom of the sulfonyl chloride group (-SO2Cl) in dabsyl chloride. chemguide.co.ukwikipedia.org

The mechanism proceeds as follows:

The nucleophilic nitrogen atom of the L-valine amino group attacks the electrophilic sulfur atom of dabsyl chloride.

This leads to the formation of a bond between the nitrogen and sulfur atoms and the simultaneous expulsion of the chloride ion (Cl-) as a leaving group. chemguide.co.uk

A proton is subsequently lost from the nitrogen atom, often facilitated by the basic conditions of the reaction medium, to yield the stable, neutral dabsylated sulfonamide product, this compound. chemguide.co.uk

Dabsyl chloride is effective for derivatizing both primary and secondary amino acids. researchgate.netjasco.huusda.gov The mechanism for secondary amines is analogous, with the lone pair on the secondary amine's nitrogen atom initiating the nucleophilic attack on the sulfonyl chloride. chemistrystudent.commasterorganicchemistry.com

Table 1: Typical Reaction Conditions for Dabsylation of Amino Acids

| Parameter | Condition | Reference |

|---|---|---|

| Reagent | Dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) in acetone or acetonitrile | researchgate.net |

| pH | 8.5 - 9.5 (Carbonate buffer) | researchgate.netscribd.com |

| Temperature | 70°C | researchgate.netscribd.com |

| Incubation Time | 15 - 30 minutes | researchgate.netscribd.com |

Stability of this compound Derivatives in Analytical Contexts

The stability of the resulting derivatives is a critical factor for accurate and reproducible quantitative analysis. Dabsyl derivatives, including this compound, are generally reported to be very stable, which is a significant advantage over other derivatizing agents like o-phthalaldehyde (B127526) (OPA). researchgate.netscirp.orgusda.gov This stability allows for reliable, duplicate analyses of samples, even in extended, multi-sample runs without significant degradation of the analyte. nih.gov However, some research has indicated that dabsyl derivatives can exhibit instability when batch injections are used in HPLC analysis of biogenic amines, suggesting that storage conditions and analytical workflow can influence their stability. nih.gov In contrast, dansyl derivatives were found to be more stable under similar batch injection conditions. nih.gov Despite this, for most standard amino acid analyses, the stability of dabsyl derivatives is considered a key advantage. jasco.huscribd.com

Significance of this compound in Contemporary Scientific Investigations

The derivatization of L-valine to this compound holds considerable significance in modern scientific research, primarily in the field of analytical biochemistry. The primary application is in the quantitative analysis of amino acids in various complex matrices, including biological fluids like urine and cerebrospinal fluid, as well as food and protein hydrolysates. researchgate.netoup.comnih.gov

The key advantages and areas of significance include:

Enhanced Sensitivity and Detection: Dabsylation attaches a chromophoric dabsyl group to the L-valine molecule. This derivative strongly absorbs light in the visible spectrum (around 425-468 nm), a range where few interfering compounds from biological samples absorb. jasco.huoup.com This allows for highly sensitive and selective detection using common UV/Vis detectors in HPLC systems, with detection limits reaching the picomole to nanomole range. scirp.org

Improved Chromatographic Separation: The derivatization process yields dabsylated amino acids that can be effectively separated using reversed-phase HPLC. researchgate.netscirp.org This enables the simultaneous analysis of multiple amino acids in a single chromatographic run. jasco.hu

Broad Applicability: The method has been successfully applied to quantify amino acids in diverse research areas. For instance, it has been used to analyze urinary amino acids for the detection of inborn errors of metabolism like phenylketonuria and to study amino acid profiles in cancer patients. oup.com It is also used in neuroscience research to quantify D- and L-amino acids in cerebrospinal fluid, which is relevant to the study of neuropsychiatric functions and diseases. nih.gov In food science, it is used to determine the amino acid content in various products. jasco.huscienceopen.com

Table 2: Example HPLC Conditions for Analysis of Dabsylated Amino Acids

| Parameter | Condition | Reference |

|---|---|---|

| Column | ZORBAX Eclipse Plus C18 (3.0 mm ID x 50 mm L, 1.8 µm) | jasco.hu |

| Mobile Phase A | 20 mM Sodium acetate (B1210297) buffer (pH 6.0)/Acetonitrile (85/15) | jasco.hu |

| Mobile Phase B | Acetonitrile | jasco.hu |

| Flow Rate | 0.8 mL/min | jasco.hu |

| Column Temperature | 25°C | jasco.hu |

| Detection Wavelength | 468 nm | jasco.hu |

| Injection Volume | 1 µL | jasco.hu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4S/c1-13(2)18(19(24)25)22-28(26,27)17-11-7-15(8-12-17)21-20-14-5-9-16(10-6-14)23(3)4/h5-13,18,22H,1-4H3,(H,24,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSKPBGSGLIRQK-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90555054 | |

| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89131-11-3 | |

| Record name | N-[[4-[2-[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonyl]-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89131-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Advancements in Dabsyl L Valine Derivatization for Analytical Chemistry

Pre-column Derivatization Strategies Utilizing Dabsyl Chloride

Pre-column derivatization involves reacting the analyte with a reagent to form a product with desirable properties for separation and detection before it is introduced into the chromatographic system. shimadzu.com The use of dabsyl chloride for this purpose offers several advantages, including the formation of stable derivatives that can be detected with high sensitivity using a simple UV/Vis detector. jascoinc.com This method is well-regarded for its accuracy, ease of handling, and the stability of the resulting dabsylated amino acids. jasco.hu

Optimization of Dabsylation Reaction Parameters

The reaction between dabsyl chloride and amino acids like L-valine is a nucleophilic substitution where the amino group of the amino acid attacks the sulfonyl chloride group of dabsyl chloride, forming a stable sulfonamide. core.ac.uk This reaction is sensitive to several parameters that must be optimized to ensure complete and reproducible derivatization.

Key parameters that have been the focus of optimization studies include:

pH: The dabsylation reaction is highly pH-dependent. Optimal conditions are typically achieved in a basic medium, with a sodium bicarbonate buffer being commonly used. rsc.org Studies have shown that a pH range of 8.0 to 8.5 is often optimal, with some researchers reporting effective derivatization at a pH as high as 9.2. scispace.com It is crucial to avoid neutral pH conditions, such as pH 7.4, as this can hinder the reaction. scispace.com

Temperature and Time: The derivatization reaction is typically carried out at an elevated temperature to ensure a sufficient reaction rate. A common condition is heating at 70°C for a duration of 12 to 20 minutes. mdpi.comjascoinc.com

Reagent Concentration: The concentration of dabsyl chloride is another critical factor. A solution of dabsyl chloride in a solvent like acetonitrile (B52724) is prepared just before use to ensure its reactivity. core.ac.uk The concentration must be sufficient to drive the reaction to completion with all amino acid molecules in the sample.

An example of an optimized procedure for the dabsylation of an amino acid involves mixing the sample with a sodium bicarbonate buffer and a freshly prepared solution of dabsyl chloride in acetonitrile, followed by heating. core.ac.uk After the reaction, the mixture is cooled, diluted, and centrifuged before analysis. core.ac.uk

Table 1: Optimized Dabsylation Reaction Parameters for Amino Acid Analysis

| Parameter | Optimized Condition | Source(s) |

|---|---|---|

| pH | 8.0 - 9.2 | scispace.com |

| Buffer | Sodium Bicarbonate | rsc.orgmdpi.com |

| Temperature | 70°C | core.ac.ukmdpi.comjascoinc.com |

| Time | 12 - 20 minutes | mdpi.comjascoinc.com |

| Solvent for Dabsyl-Cl | Acetonitrile | core.ac.ukmdpi.com |

Comparative Analysis with Alternative Derivatization Reagents

Dabsyl chloride is one of several reagents used for the pre-column derivatization of amino acids. A comparative analysis with other common reagents helps to highlight its specific advantages and disadvantages.

Dansyl Chloride (DNS-Cl): Dansyl chloride is another widely used sulfonyl chloride derivatizing agent. researchgate.net It reacts with primary and secondary amines to form fluorescent derivatives. While both dabsyl and dansyl derivatives are stable, some studies suggest that dansyl derivatives may have higher sensitivity and a wider linear range in certain applications. rsc.orgnih.govresearchgate.net However, the removal of excess dansyl chloride can require an additional step involving ammonia, whereas the dabsylation reaction can be stopped by simple cooling. scispace.com

o-Phthaldialdehyde (OPA): OPA is a popular reagent that reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. ablelab.eujasco-global.com A significant advantage of OPA is the potential for fully automated online derivatization. lcms.cz However, OPA does not react with secondary amines like proline, which is a limitation that dabsyl chloride does not have. scirp.org Furthermore, OPA derivatives are known to be less stable than dabsyl derivatives. scirp.org

9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl): FMOC-Cl is another common derivatizing reagent. However, studies have shown that FMOC derivatives can be unstable, making them less suitable for analyses involving batch injections where samples may wait for extended periods before analysis. nih.govresearchgate.net

Benzoyl Chloride: Benzoyl chloride is another alternative. While it can form stable derivatives, some benzoylated products may require storage at low temperatures (4°C) to prevent degradation, which adds a layer of complexity to the sample handling process. nih.govresearchgate.net

Table 2: Comparison of Common Pre-column Derivatization Reagents

| Reagent | Advantages | Disadvantages | Suitable Detector | Source(s) |

|---|---|---|---|---|

| Dabsyl Chloride | Stable derivatives, reacts with primary and secondary amines, good reproducibility. jasco.hursc.orgresearchgate.net | Less stable than some alternatives in certain conditions. nih.govresearchgate.net | UV/Vis | jascoinc.comscienceopen.com |

| Dansyl Chloride | High sensitivity, stable derivatives. rsc.orgresearchgate.net | Excess reagent removal can be complex. scispace.com | Fluorescence, UV | researchgate.netnih.gov |

| o-Phthaldialdehyde (OPA) | Fast reaction, suitable for automation. jasco-global.comlcms.cz | Does not react with secondary amines, less stable derivatives. scirp.org | Fluorescence | scienceopen.com |

| FMOC-Cl | --- | Unstable derivatives. nih.govresearchgate.net | UV | scienceopen.com |

| Benzoyl Chloride | Stable derivatives. researchgate.net | Some derivatives require cold storage. nih.govresearchgate.net | UV | scienceopen.com |

Post-derivatization Handling and Sample Preparation for Analysis

Proper handling and preparation of the sample after derivatization are crucial for obtaining accurate and reproducible results in the final analysis. Once the dabsylation reaction is complete, the sample mixture contains the dabsylated L-valine, excess dabsyl chloride, and other reaction byproducts.

The reaction is typically stopped by cooling the mixture, for instance, in an ice bath. scispace.com The sample is then often diluted with a suitable buffer, such as a phosphate (B84403) buffer mixed with an organic solvent like ethanol, to prepare it for injection into the HPLC system. core.ac.uk Centrifugation is a common next step to remove any precipitated material that could interfere with the analysis or damage the chromatographic column. core.ac.uk

For complex matrices, such as food or biological samples, additional purification steps may be necessary. usp.org These can include liquid-liquid extraction to isolate the less polar dabsyl derivatives from the aqueous sample matrix. scispace.com For instance, diethyl ether has been used to extract dabsylated amines. scispace.com The final prepared sample is then typically filtered through a microfilter (e.g., 0.22 μm) before being injected into the HPLC. mdpi.com

The stability of dabsylated amino acids is a significant advantage in post-derivatization handling. They have been reported to be stable for extended periods, even for a month at room temperature, which allows for flexibility in the analytical workflow and the analysis of large batches of samples. jascoinc.com

Chromatographic Separations of Dabsyl L Valine and Dabsylated Amino Acids

High-Performance Liquid Chromatography (HPLC) Methodologies

Pre-column derivatization followed by reversed-phase HPLC is a prevalent and sensitive method for the rapid analysis of amino acids. researchgate.net The derivatized amino acids, such as Dabsyl-L-valine, are stable, which contributes to the accuracy and ease of handling in these analytical methods. jascoinc.com

Reversed-Phase HPLC (RP-HPLC) for Dabsylated Amino Acids

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the separation of dabsylated amino acids. This method typically employs a non-polar stationary phase, most commonly a C18 column, and a polar mobile phase. koreascience.krnih.gov The separation is based on the hydrophobic interactions between the dabsylated amino acids and the stationary phase. Dabsyl chloride derivatization offers several advantages, including a straightforward derivatization process, excellent stability of the derivatives, high reproducibility, and a good limit of detection. researchgate.net The detection of dabsylated amino acids is often performed at a wavelength in the visible range, around 425-468 nm, which enhances specificity. jasco.hunih.govsigmaaldrich.com

A typical RP-HPLC method for dabsylated amino acids involves gradient elution to effectively separate a complex mixture of these derivatives. researchgate.net For instance, a method for analyzing 17 different dabsylated amino acids can achieve separation within 45 minutes. jascoinc.com The stability of dabsylated amino acids is a significant benefit, as they can be stable for as long as a month at room temperature. jascoinc.comkoreascience.kr

Ultra High-Performance Liquid Chromatography (UHPLC) for Accelerated Analysis

Ultra High-Performance Liquid Chromatography (UHPLC) offers a significant improvement in the speed of analysis for dabsylated amino acids compared to conventional HPLC. jasco.hujascoinc.com By utilizing columns with smaller particle sizes (typically under 2 µm), UHPLC systems can operate at higher pressures, leading to faster separations without compromising resolution. jascoinc.com For example, a UHPLC method has been developed to separate 21 dabsylated amino acids, including taurine (B1682933) and gamma-aminobutyric acid (GABA), in a much shorter time frame than traditional HPLC. jascoinc.com One such method achieved the separation of 21 components in a single cycle of 10 minutes. jasco.hu This high-speed analysis is particularly beneficial for high-throughput screening of amino acids in various samples, such as in food and beverage analysis. jascoinc.comnorlab.com

Stationary Phase Selection and Column Chemistry in Dabsylated Amino Acid Separation

The choice of stationary phase is critical for the successful separation of dabsylated amino acids. C18 (octadecylsilyl) columns are the most frequently used stationary phases in RP-HPLC for this purpose due to their hydrophobicity and ability to effectively retain and separate the nonpolar dabsyl derivatives. koreascience.krnih.gov The particle size of the stationary phase material also plays a crucial role; smaller particle sizes, such as the 1.8 µm particles used in UHPLC, lead to higher efficiency and faster analysis times. jasco.hujascoinc.com

Beyond standard C18 columns, other stationary phases have been explored. For instance, specific columns like the SUPELCOSIL™ LC-DABS have been designed to provide optimized separation of dabsylated amino acids. sigmaaldrich.com The selection of the stationary phase is often coupled with the optimization of other chromatographic parameters to achieve the desired separation of a complex mixture of dabsylated amino acids. sigmaaldrich.com

Mobile Phase Development and Gradient Elution Optimization

The composition and gradient of the mobile phase are key factors in controlling the retention and resolution of dabsylated amino acids in RP-HPLC. The mobile phase typically consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. jasco.hukoreascience.kr Gradient elution, where the concentration of the organic modifier is increased over time, is essential for separating complex mixtures of dabsylated amino acids with varying polarities. researchgate.netjasco.hu

The pH of the aqueous buffer can significantly influence the retention and selectivity of the separation. koreascience.kr For example, the retention times of dabsyl amino acids generally decrease with increasing pH and acetonitrile concentration. koreascience.kr The optimization of the mobile phase composition, including the type of buffer, its pH, and the gradient profile, is a critical step in developing a robust and reliable HPLC method for the analysis of dabsylated amino acids. sigmaaldrich.com A common mobile phase for separating dabsylated amino acids is a gradient of sodium acetate (B1210297) buffer and acetonitrile. jasco.humdpi.com

| Parameter | Condition 1 | Condition 2 |

| Column | ZORBAX Eclipse Plus C18 (3.0 mmID x 50 mmL, 1.8 µm) | µBondapak C18 |

| Mobile Phase A | 20 mM Sodium acetate buffer (pH 6.0)/Acetonitrile (85/15) | Ethanol/Sodium acetate (20 mmol/L, pH 4.0) 4/6 (by vol.) |

| Mobile Phase B | Acetonitrile | Not Applicable |

| Gradient | 0 min(90/10) -> 5 min(70/30) -> 7.2 min(40/60) -> 7.25 min(10/90) -> 7.7 min(10/90) -> 7.75min(90/10) | Isocratic |

| Flow Rate | 0.8 mL/min | Not Specified |

| Detection Wavelength | 468 nm | 425 nm |

| Reference | jasco.hu | nih.gov |

Enantiomeric Separation of this compound and Chiral Impurity Profiling

The separation of enantiomers (chiral separation) is crucial in many areas of science, particularly in pharmaceuticals, where the different enantiomers of a drug can have vastly different biological activities. acs.org For amino acids like valine, ensuring the enantiomeric purity of the L-form is often a regulatory requirement. rsc.orgrsc.org

Indirect Enantioseparation Approaches Involving Dabsylation

Indirect enantioseparation is a common strategy where the enantiomers are derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase, such as a C18 column. nih.govnih.gov

Dabsylation itself does not introduce a new chiral center. However, dabsylated amino acid enantiomers can be separated using chiral chromatography techniques. One approach involves using a chiral mobile phase additive. For instance, dabsyl amino acid enantiomers have been successfully separated on a reversed-phase C18 column by adding a chiral L-benzylproline-Cu(II) chelate to the mobile phase. koreascience.kr The mechanism of this separation is based on a stereospecific interaction involving intramolecular hydrophobic effects and ligand exchange. koreascience.kr The optical selectivity in this system can be influenced by the pH of the mobile phase and the concentration of the chiral chelate. koreascience.kr

Another indirect approach involves the use of chiral stationary phases (CSPs). While dabsylation is the primary derivatization, the subsequent separation of the this compound and its D-enantiomer can be achieved on a CSP. researchgate.net Ligand-exchange chromatography is a powerful technique for the enantiomeric separation of dabsyl amino acids. researchgate.net

| Separation Technique | Chiral Selector/Stationary Phase | Mobile Phase Additive | Principle |

| Reversed-Phase HPLC | C18 column | L-benzylproline-Cu(II) chelate | Ligand exchange chromatography with stereospecific interactions. koreascience.kr |

| Ligand-Exchange Chromatography | Chiral Stationary Phase | Not Applicable | Formation of diastereomeric metal complexes with the stationary phase. researchgate.net |

Analytical Method Development for Trace D-Valine Quantification in L-Valine Samples

The quantification of trace amounts of the D-enantiomer in a sample of the L-enantiomer is a significant challenge in pharmaceutical and chemical industries, where the stereochemical purity of starting materials is critical. While reversed-phase HPLC is effective for separating different amino acids, the separation of enantiomers such as D-valine and L-valine requires a chiral recognition mechanism.

One established technique for the chiral resolution of dabsylated amino acids is ligand-exchange chromatography. koreascience.kr This method involves the addition of a chiral selector to the mobile phase. A notable example is the use of a chiral L-benzylproline-Cu(II) chelate. koreascience.kr The dabsylated amino acid enantiomers are separated on a standard reversed-phase C18 column through the formation of transient diastereomeric complexes with the chiral chelate in the mobile phase. koreascience.kr The different stabilities of these complexes for the D- and L-enantiomers lead to their differential retention and, consequently, their separation.

The optical selectivity in this system is influenced by several factors, including the pH of the mobile phase and the concentration of the chiral chelate. koreascience.kr For dabsyl-valine, a slight decrease in optical selectivity has been observed with an increase in pH. koreascience.kr The retention times of the dabsyl amino acids generally decrease with increasing pH and acetonitrile concentration but increase with a higher concentration of the chiral chelate. koreascience.kr

For a method to be suitable for trace quantification, it must be validated for key performance parameters. While specific validation data for the dabsylation method for trace D-valine is not extensively published, a representative validation for a similar chiral separation of valine enantiomers using a different derivatizing agent (o-phthaldialdehyde) highlights the expected performance characteristics. rsc.org Such a validation would typically include the determination of the limit of detection (LOD) and limit of quantification (LOQ), linearity, accuracy, and precision. For instance, a validated method should be able to quantify D-valine at a level of 0.05% of the L-valine concentration. rsc.org The accuracy of such a method is often demonstrated through spiking experiments, with recoveries expected to be within a range of 80% to 120% for the trace enantiomer. rsc.org

The following table illustrates the kind of validation data required for a method quantifying trace D-valine in an L-valine sample.

Method Validation Parameters for Trace D-Valine Quantification

| Parameter | Specification | Typical Value |

|---|---|---|

| Limit of Quantitation (LOQ) | ≤ 0.05% | 0.05% |

| Linearity (Correlation Coefficient) | ≥ 0.99 | > 0.999 |

| Accuracy (Recovery at 0.05% Level) | 80 - 120% | 96 - 106% |

| Precision (%RSD at 0.05% Level) | ≤ 15% | < 2.0% |

Application of this compound Derivatization in Diverse Sample Matrices

The dabsylation method for amino acid analysis is versatile and has been successfully applied to a wide range of complex sample matrices, including food products and biological fluids. researchgate.nettandfonline.com The primary advantage of dabsylation in these applications is the high sensitivity and the shifting of the detection wavelength to the visible region, which reduces interference from matrix components. researchgate.net

One notable application is in the analysis of free amino acids in wine. tandfonline.comtandfonline.comresearchgate.net The profile of free amino acids in wine is an important indicator of its quality, origin, and the fermentation process. A study by Silva et al. (2007) developed and validated a reversed-phase HPLC-UV/Vis method for the determination of twenty free amino acids, including L-valine, in red wine after pre-column derivatization with dabsyl chloride. tandfonline.com The sample preparation was minimal, involving only the derivatization step. The method proved to be sensitive, with detection limits for the dabsylated amino acids ranging from 0.01 to 0.07 µg/mL. tandfonline.com The recovery rates for the amino acids were generally high, demonstrating the accuracy of the method in a complex matrix like wine. tandfonline.comtandfonline.com

The following table presents the retention times and validation data for selected dabsylated amino acids from the analysis of red wine, as reported by Silva et al. (2007).

Chromatographic and Validation Data for Dabsylated Amino Acids in Red Wine

| Dabsylated Amino Acid | Retention Time (min) | Detection Limit (µg/mL) | Recovery (%) |

|---|---|---|---|

| Aspartic acid | 15.2 | 0.02 | 98.5 |

| Glutamic acid | 16.8 | 0.03 | 99.1 |

| Serine | 24.5 | 0.01 | 101.2 |

| Valine | 38.1 | 0.02 | 97.8 |

| Isoleucine | 45.2 | 0.01 | 98.2 |

| Leucine | 46.3 | 0.01 | 99.5 |

Another significant application is the analysis of amino acids in urine. A high-performance liquid chromatographic procedure for measuring amino acids in urine involves direct derivatization with dabsyl chloride. researchgate.net The dabsylated amino acids are then analyzed on a C18 column, with detection at 425 nm. researchgate.net This method has been shown to be reliable for the analysis of amino acids in urine at concentrations around 16 mg/L, with a sensitivity on the column approaching 5 ng per sample. researchgate.net This demonstrates the utility of this compound derivatization in clinical and diagnostic applications where urinary amino acid profiles can be indicative of certain metabolic disorders.

Furthermore, dabsylation has been employed in the analysis of amino acids in other food matrices such as fruit juices. nih.gov While some studies on fruit juices have used other derivatization agents, the principles of using amino acid profiles for authentication and detection of adulteration are well-established. nih.gov Valine, along with other amino acids, has been identified as a key component in these profiles. nih.gov The robust nature of the dabsylation method makes it a suitable candidate for such quality control applications in the food industry.

Spectroscopic and Spectrometric Detection Techniques for Dabsyl L Valine Derivatives

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a widely used technique for the analysis of dabsylated amino acids due to the strong light-absorbing properties of the dabsyl group.

Chromophore Characteristics and Wavelength Optimization for Detection

The dabsyl group acts as a chromophore, a part of a molecule responsible for its color by absorbing light in the ultraviolet or visible region of the electromagnetic spectrum. sim4t.com Dabsyl chloride itself, and subsequently Dabsyl-L-valine, possesses a distinct absorption profile. The derivatized amino acids, including this compound, can be detected by visible light, which allows for high-sensitivity analysis with minimal interference from other components that absorb in the UV region. jascoinc.com For dabsylated amino acids, the optimal detection wavelength is typically in the visible range, around 436 nm or 465 nm. jascoinc.comkoreascience.krresearchgate.net This specificity is advantageous as it reduces interference from other substances present in a sample that might have UV absorption. jascoinc.com The selection of an optimal wavelength is a critical step in developing a robust analytical method, often involving scanning across a range to find the maximum absorbance, which provides the best sensitivity. nih.gov

Principles of Quantitative Analysis via UV-Vis Absorbance

Quantitative analysis using UV-Vis spectrophotometry is based on the Beer-Lambert Law. sim4t.comatlas.org This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. atlas.org

The Beer-Lambert Law is expressed as: A = εcl

Where:

A is the absorbance (unitless)

ε (epsilon) is the molar absorptivity or extinction coefficient (in L mol⁻¹ cm⁻¹), a constant specific to the substance at a given wavelength.

c is the concentration of the absorbing species (in mol L⁻¹).

l is the path length of the cuvette (typically 1 cm).

To determine the concentration of an unknown sample of this compound, a calibration curve is first constructed. This involves preparing a series of standard solutions with known concentrations of this compound and measuring their absorbance at the optimized wavelength. The absorbance values are then plotted against their corresponding concentrations. The resulting graph, if the Beer-Lambert law is obeyed, will be a straight line. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve. pro-analytics.net The high sensitivity of this method allows for the accurate quantification of substances. atlas.org

Fluorescence Spectroscopy and Related Quenching Phenomena

While the dabsyl group is primarily known as a chromophore for absorbance detection, it also plays a significant role in fluorescence quenching.

Mechanisms of Fluorescence Quenching Induced by the Dabsyl Moiety

The dabsyl moiety is a well-known fluorescence quencher. nih.gov Quenching refers to any process that decreases the fluorescence intensity of a substance. The primary mechanisms by which the dabsyl group quenches fluorescence include Förster Resonance Energy Transfer (FRET) and collisional or contact quenching. google.comrsc.org

Förster Resonance Energy Transfer (FRET): This is a non-radiative energy transfer mechanism between two molecules, a donor fluorophore and an acceptor quencher, when they are in close proximity (typically 1-10 nm). rsc.org For FRET to occur, there must be a significant overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. mdpi.com The dabsyl group has a broad absorption spectrum which can overlap with the emission of various fluorophores, making it an effective FRET acceptor. mdpi.com

Collisional (or Dynamic) Quenching: This occurs when the excited fluorophore comes into direct contact with the quencher molecule during its excited state lifetime. google.com This contact results in the non-radiative decay of the fluorophore back to its ground state. Studies have shown that the dabsyl group can act as a quencher through collisional mechanisms, especially when in intimate contact with a fluorophore. google.com

Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. psu.edu

The efficiency of quenching by the dabsyl group is a key feature in the design of various fluorescent probes and biosensors. psu.edu

Practical Applications in Chromatographic Detection Systems

The derivatization of amino acids with dabsyl chloride is a common pre-column technique in High-Performance Liquid Chromatography (HPLC). jascoinc.com In this context, while UV-Vis absorbance is the primary detection method for dabsylated amino acids, the quenching properties of the dabsyl group are exploited in other advanced detection schemes. jasco-global.com For instance, in assays involving fluorescently labeled molecules, the cleavage of a substrate containing a dabsyl quencher and a fluorophore can lead to an increase in fluorescence, providing a sensitive detection method. bachem.com While not directly measuring this compound fluorescence (as it is quenched), this principle is applied in broader biochemical analyses where dabsylated peptides are used. The stability of dabsyl derivatives is a significant advantage in these chromatographic applications. jascoinc.comresearchgate.net

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry provides detailed information about the mass-to-charge ratio of ions and is a powerful tool for the identification and quantification of this compound.

A study utilizing a high-performance liquid chromatograph coupled with a tandem mass spectrometer (MS/MS) demonstrated the analysis of 4-dimethylaminoazobenzene-4'-sulfonyl chloride (dabsyl-Cl) derivatized amino acids. researchgate.net For most dabsyl-amino acid derivatives, a good linear relationship was found between the peak area and concentration. researchgate.net

Characterization of Fragmentation Pathways for Dabsylated Amino Acids and Peptides

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of dabsylated analytes. The fragmentation patterns observed provide valuable information for the identification and sequencing of dabsylated amino acids and peptides.

When dabsylated amino acids are subjected to collision-induced dissociation (CID), a characteristic fragmentation pattern emerges. A predominant fragmentation pathway for many dabsyl-amino acids involves the cleavage of the bond between the sulfonyl group and the amino acid, leading to the formation of a characteristic dabsyl cation. For instance, in the analysis of various dabsyl-amino acid derivatives, a common product ion is often observed, which corresponds to the dabsyl moiety. springernature.com

For underivatized valine, the principal fragment ions in atmospheric pressure chemical ionization (APCI) mass spectrometry are reported to be [M + H - H₂O - CO]⁺. nih.govnih.gov However, the introduction of the dabsyl group significantly alters the fragmentation behavior. The presence of the easily protonated tertiary amine on the dabsyl tag influences the fragmentation to favor charge retention on the dabsyl-containing fragments. mtoz-biolabs.com

In the case of dabsylated peptides, the dabsyl tag, typically located at the N-terminus or on the side chain of lysine (B10760008) residues, influences the peptide backbone fragmentation. researchgate.net The fragmentation of peptides in low-energy CID typically results in the formation of b- and y-type ions from the cleavage of peptide bonds. sepscience.com The presence of a derivatizing group like dabsyl can promote the formation of specific ion series. For example, similar derivatization with dansyl chloride has been shown to enhance the generation of b-fragments, which facilitates peptide sequencing. researchgate.net This is because the charge is often localized on the N-terminal tag, promoting fragmentation along the peptide backbone from the N-terminus.

A study on dabsyl-Cl derivatized amino acids using high-performance liquid chromatography and tandem mass spectrometry showed that most derivatives had a good linear relationship between peak area and concentration. researchgate.net This indicates the stability and predictability of the ionization and fragmentation, which are crucial for reliable analysis.

Table 1: Common Fragment Ions in Mass Spectrometry of Dabsylated and Underivatized Valine

| Analyte | Precursor Ion | Key Fragment Ions | Fragmentation Pathway | Reference |

| Underivatized Valine | [M+H]⁺ | [M+H-H₂O-CO]⁺ | Loss of water and carbon monoxide | nih.govnih.gov |

| Dabsyl-Amino Acids (general) | [M+H]⁺ | Dabsyl cation | Cleavage of the sulfonyl-amino acid bond | springernature.com |

| Dabsylated Peptides | [M+nH]ⁿ⁺ | b-ions, y-ions | Peptide backbone cleavage, influenced by the dabsyl tag | researchgate.netsepscience.com |

Integration of Dabsyl Tagging in Quantitative Proteomics and Peptide Mapping

Dabsyl chloride derivatization is a valuable tool in quantitative proteomics and peptide mapping, primarily due to its ability to enhance detection sensitivity and enable accurate quantification. medchemexpress.com

In quantitative proteomics, various labeling strategies are employed, including isobaric tags like iTRAQ and TMT, as well as metabolic labeling like SILAC. mtoz-biolabs.comcreative-proteomics.comsilantes.com Dabsyl chloride serves as a derivatization agent that can be used in a chemical labeling approach. While not an isobaric tag itself, dabsylation allows for the sensitive detection and quantification of peptides, which is fundamental to quantitative proteomics. springernature.com The strong UV-absorbance and efficient ionization of dabsylated peptides contribute to low limits of detection.

Peptide mapping is a critical technique for protein identification and characterization, as mandated by regulatory bodies for therapeutic proteins. nih.govelementlabsolutions.comusp.orgresearchgate.net The process involves the enzymatic digestion of a protein into smaller peptides, which are then separated and analyzed, typically by liquid chromatography-mass spectrometry (LC-MS). elementlabsolutions.comrapidnovor.com The resulting peptide map serves as a "fingerprint" of the protein. elementlabsolutions.com Dabsylating the peptides prior to analysis can significantly improve the sensitivity of the peptide map, allowing for the detection of low-abundance peptides and post-translational modifications. medchemexpress.comrapidnovor.com

The workflow for using dabsyl tagging in peptide mapping generally involves:

Enzymatic digestion of the protein of interest (e.g., with trypsin).

Derivatization of the resulting peptides with dabsyl chloride.

Separation of the dabsylated peptides by reverse-phase high-performance liquid chromatography (RP-HPLC).

Detection and identification of the peptides by mass spectrometry.

This approach provides site-specific information about the protein's primary structure and any modifications. elementlabsolutions.com

Table 2: Comparison of Quantitative Proteomics Labeling Strategies

| Feature | Dabsyl Labeling | iTRAQ/TMT | SILAC |

| Principle | Chemical derivatization of primary and secondary amines | Isobaric chemical labeling of primary amines | Metabolic incorporation of stable isotope-labeled amino acids |

| Multiplexing | Limited (requires separate LC-MS runs for each sample) | High (up to 16-plex) | Moderate (typically 2- or 3-plex) |

| Quantification | Based on peak intensity of derivatized peptides | Based on reporter ion intensity in MS/MS | Based on mass shift of peptide precursor ions in MS1 |

| Advantages | Cost-effective, enhances sensitivity | High throughput, accurate relative quantification | High physiological relevance, no chemical modification artifacts |

| Disadvantages | Lower throughput for multiple samples | Ratio distortion can occur, higher cost | Limited to cell culture, can be time-consuming |

Ionization Techniques for Dabsylated Analytes

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound derivatives. The most commonly employed methods are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). researchgate.netamericanpeptidesociety.org

Electrospray Ionization (ESI)

ESI is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like dabsylated amino acids and peptides. mtoz-biolabs.comamericanpeptidesociety.org It is particularly effective when coupled with liquid chromatography (LC-ESI-MS). For dabsylated analytes, ESI is typically performed in the positive ion mode. mtoz-biolabs.com The tertiary amine group in the dabsyl moiety is readily protonated, leading to a significant enhancement in ionization efficiency and, consequently, improved detection sensitivity. mtoz-biolabs.com ESI can produce multiply charged ions from peptides, which can be advantageous for analyzing larger peptides on mass spectrometers with a limited mass-to-charge ratio range. europeanpharmaceuticalreview.com

Matrix-Assisted Laser Desorption/Ionization (MALDI)

MALDI is another soft ionization technique that is particularly useful for the analysis of complex mixtures and large biomolecules. researchgate.netamericanpeptidesociety.org In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules with minimal fragmentation. researchgate.net MALDI typically produces singly charged ions, which can simplify the resulting mass spectra, especially for complex peptide mixtures. researchgate.net Dabsylated peptides have been successfully analyzed using MALDI-TOF (Time-of-Flight) mass spectrometry. univie.ac.at

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another ionization technique that can be used with LC-MS. It is generally more suitable for less polar and more volatile analytes compared to ESI. nih.govcreative-proteomics.commdpi.com For underivatized amino acids, APCI has been shown to provide good sensitivity. nih.govnih.gov While ESI is more commonly reported for dabsylated compounds due to their enhanced polarity and ionizability, APCI could potentially be used, although it may be less sensitive for these derivatives compared to ESI. One study found that for free amino acids and low molecular weight peptides, APCI demonstrated better sensitivity than ESI at high LC flow rates. nih.gov

Table 3: Comparison of Ionization Techniques for Dabsylated Analytes

| Ionization Technique | Principle | Common Analytes | Advantages for Dabsylated Analytes | Disadvantages for Dabsylated Analytes |

| Electrospray Ionization (ESI) | Soft ionization from a liquid phase via a high voltage. | Polar, thermally labile molecules (peptides, proteins). | High ionization efficiency due to the protonatable dabsyl tag; easily coupled with LC. | Can produce complex spectra with multiple charge states. |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Soft ionization from a solid matrix using a laser. | Peptides, proteins, complex mixtures. | Produces predominantly singly charged ions, simplifying spectra; high tolerance to salts. | Less readily coupled to LC than ESI; requires a suitable matrix. |

| Atmospheric Pressure Chemical Ionization (APCI) | Ionization in the gas phase through ion-molecule reactions. | Less polar, more volatile molecules. | May offer good sensitivity for smaller dabsylated molecules at high flow rates. | Generally less suitable for highly polar and thermally labile compounds compared to ESI. |

Applications of Dabsyl L Valine in Biochemical and Biomedical Research

Dabsyl-L-valine as a Molecular Probe in Peptide and Protein Studies

The dabsyl moiety provides a robust analytical handle for tracking and quantifying molecules in complex biological mixtures. This has made dabsylated amino acids, including this compound, valuable in the field of proteomics and peptide chemistry.

Derivatization Strategies for Peptide Substrates in Solid-Phase Synthesis

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise construction of peptide chains on an insoluble resin support. peptide.com A critical aspect of SPPS is ensuring that each coupling (addition of an amino acid) and deprotection (removal of a temporary protecting group) step proceeds to completion to avoid the formation of deletion sequences. peptide.comnih.gov

Dabsyl chloride can be employed as an analytical reagent to monitor the efficiency of these reactions. peptide.com After a coupling or deprotection step, a small sample of the peptide-resin can be treated with dabsyl chloride. The reagent reacts with any free primary or secondary amines, such as the N-terminal amino group of the peptide. If a coupling reaction is incomplete, the N-terminus of the preceding amino acid will be derivatized. Conversely, successful deprotection of the N-terminal Fmoc group will expose the amine for dabsylation. The dabsylated peptide is then cleaved from the resin and analyzed by High-Performance Liquid Chromatography (HPLC), with the dabsyl tag enabling sensitive detection by UV-Vis absorbance. jascoinc.comjasco.co.uk

Table 1: Monitoring Solid-Phase Peptide Synthesis (SPPS) with Dabsyl Chloride

| Step | Action | Purpose | Analysis |

|---|---|---|---|

| Post-Coupling | A small resin sample is taken and reacted with dabsyl chloride. | To check for unreacted N-terminal amines, indicating incomplete coupling. | HPLC analysis of the cleaved, dabsylated product. A significant peak indicates coupling failure. |

| Post-Deprotection | A small resin sample is taken and reacted with dabsyl chloride. | To confirm the removal of the N-terminal protecting group (e.g., Fmoc). | HPLC analysis of the cleaved, dabsylated product. A strong peak confirms the presence of a free amine for the next coupling step. |

Utilization in Fluorescence-Quenched Peptide Substrate Assays

Fluorescence-quenched peptide substrate assays, often based on Förster Resonance Energy Transfer (FRET), are powerful tools for measuring protease activity. thermofisher.comnih.gov These assays typically use a peptide substrate containing a fluorophore and a quencher moiety. When the peptide is intact, the quencher suppresses the fluorophore's signal. Upon cleavage by a protease, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. thermofisher.com

While the dabsyl group is a chromophore (absorbs light) rather than a fluorophore, the closely related dabcyl (4-((4'-(dimethylamino)phenyl)azo)benzoyl) group is a widely used non-fluorescent quencher. thermofisher.com Peptide substrates for enzymes like matrix metalloproteinases can be designed with an L-valine residue at or near the cleavage site and synthesized with a fluorophore/dabcyl FRET pair. nih.govpeptanova.de

Alternatively, dabsylation is used in non-FRET assays to quantify enzyme activity. In this approach, a peptide substrate (which may contain L-valine) is incubated with an enzyme. The reaction is stopped, and the resulting peptide fragments are derivatized with dabsyl chloride. HPLC is then used to separate and quantify the dabsylated products, providing a direct measure of enzyme activity. jascoinc.com This method is particularly useful for developing and validating inhibitor screens. nih.gov

Investigations into Protein Structure and Dynamics Through Dabsyl Derivatization

The chemical reactivity of dabsyl chloride can be harnessed to probe the structure and dynamics of proteins. Like the related compound dansyl chloride, dabsyl chloride reacts with nucleophilic groups in proteins, primarily the primary amines of lysine (B10760008) side chains and the N-terminus. mdpi.comnih.govosti.gov The accessibility of these sites to the derivatizing agent is dependent on the protein's three-dimensional structure.

By reacting a protein with dabsyl chloride under native conditions, researchers can label the solvent-exposed amine groups. researchgate.net Subsequent enzymatic digestion of the protein followed by mass spectrometry analysis allows for the identification of the specific lysine residues that were modified. This covalent labeling approach provides a footprint of the protein's surface, offering insights into:

Protein Folding: Changes in the pattern of dabsylation can indicate conformational changes. nih.gov

Protein-Protein Interactions: Residues at the interface of a protein complex are often protected from dabsylation.

Ligand Binding: The binding of a ligand may shield certain lysine residues from modification, helping to map binding sites.

This technique provides valuable data on the tertiary and quaternary structure of proteins in their native-like state. mdpi.comresearchgate.net

Interrogating Metabolic and Enzymatic Pathways

The ability to reliably quantify amino acids and their metabolites is fundamental to understanding cellular metabolism and enzyme function. This compound and other dabsylated amino acids are central to these analytical efforts.

Analytical Approaches for Studying Amino Acid Metabolism Utilizing Dabsylated Derivatives

Studying amino acid metabolism requires accurate quantification of amino acids in complex biological samples such as plasma, tissue homogenates, or cell lysates. nih.govnih.gov A widely adopted method involves the pre-column derivatization of amino acids with dabsyl chloride, followed by separation and quantification using reverse-phase HPLC. jascoinc.com

This dabsylation method offers several key advantages for metabolic studies:

Stability: The resulting dabsyl-amino acid derivatives, including this compound, are highly stable, allowing for reliable and reproducible analysis. jascoinc.comnih.gov

Sensitivity: The dabsyl group has a strong absorbance maximum in the visible light range (around 465 nm), which minimizes interference from other UV-absorbing compounds present in biological samples. jascoinc.comjasco.co.uk

Versatility: The method can be applied to a wide range of primary and secondary amino acids, enabling the simultaneous analysis of numerous metabolites in a single chromatographic run. nih.govnii.ac.jp

This analytical technique has been successfully used to measure amino acid concentrations in various biological contexts, providing critical data for research into nutrition, metabolic disorders, and cellular physiology. nih.govnih.gov

Table 2: Features of the Dabsylation Method for Amino Acid Analysis

| Feature | Description | Benefit for Metabolic Studies |

|---|---|---|

| Derivatization | Pre-column reaction with dabsyl chloride. | Simple, robust, and effective for complex biological matrices. nih.gov |

| Separation | Reverse-Phase HPLC. | Allows for the separation of multiple dabsylated amino acids in a single run. jascoinc.com |

| Detection | UV-Vis Absorbance at ~465 nm. | High sensitivity and specificity, with minimal interference from endogenous compounds. jascoinc.com |

| Stability | Dabsylated amino acids are stable for extended periods. | Enhances reproducibility and allows for sample batching and re-analysis. jascoinc.com |

Exploration of Enzyme Inhibition Potentials of this compound, including Matrix Metalloproteinases

While this compound itself is not primarily recognized as a direct enzyme inhibitor, dabsylated peptides containing L-valine are instrumental in the discovery and characterization of enzyme inhibitors, particularly for proteases like Matrix Metalloproteinases (MMPs). nih.govspringernature.com MMPs are a family of zinc-dependent endopeptidases involved in tissue remodeling and are key targets in cancer and inflammatory diseases. nih.govmdpi.commdpi.com

The exploration of MMP inhibition is often conducted through activity assays where the cleavage of a specific substrate is monitored. nih.govnih.gov A synthetic peptide substrate designed to be cleaved by a specific MMP, and which contains an L-valine residue, can be used in these assays. The rate of substrate cleavage is quantified by derivatizing the product fragments with dabsyl chloride and analyzing them by HPLC.

In a typical inhibitor screening assay:

The target MMP enzyme is incubated with its peptide substrate in the presence of a potential inhibitor.

The reaction is allowed to proceed for a set time before being stopped.

The entire reaction mixture is derivatized with dabsyl chloride.

HPLC is used to measure the amount of dabsylated cleavage product.

A reduction in the formation of the dabsylated product compared to a control without the inhibitor indicates that the test compound has inhibitory activity. Therefore, this compound, as a potential component of these substrates or as a standard for product identification, plays a critical indirect role in the development of novel therapeutic agents targeting enzymes like MMPs. nih.gov

This compound in the Design of Targeted Ligands and Cellular Interaction Studies

The chemical compound this compound, a conjugate of the chromophoric dabsyl group and the essential amino acid L-valine, has garnered interest in biochemical and biomedical research for its potential applications in the design of targeted molecular probes and therapeutic agents. Its unique structure, combining the fluorescent and quenching properties of the dabsyl moiety with the biological relevance of L-valine, allows for the investigation of various cellular processes.

Incorporation into Selective High Affinity Ligands (SHALs) for Biomedical Targeting

The concept of Selective High Affinity Ligands (SHALs) revolves around the development of molecules that can bind with high specificity and affinity to biological targets, such as receptors on the surface of cancer cells. While the direct incorporation of this compound into molecules explicitly defined as "SHALs" is not extensively documented in publicly available research, the principles of its use in creating targeted ligands are evident in broader studies. The dabsyl group, being a well-known chromophore, can serve as a reporter group, allowing for the tracking and quantification of the ligand's interaction with its target.

The design of such targeted ligands often involves conjugating a targeting moiety, which recognizes a specific cellular marker, with a functional component, such as a therapeutic agent or a signaling molecule. In this context, this compound could be incorporated into a larger molecular construct where the valine component might influence binding to amino acid transporters or other cell surface proteins, while the dabsyl group facilitates detection and characterization of the binding events.

| Compound/Molecule | Target/Application | Key Finding | Reference |

|---|---|---|---|

| Dabcyl-containing peptides | Cell-penetrating peptides | The Dabcyl group can increase the cellular uptake of cationic peptides. | (Szabó et al., 2021) |

| Dansyl-based amino acid (DNSBA) | Apoptosis detection | DNSBA can be used as an imaging probe to detect apoptotic cancer cells. nih.gov | (Tang et al., 2015) |

| Dabsylated Bradykinin | Enzyme cleavage studies | Dabsylation allows for the study of peptide cleavage by proteases. nih.gov | (Mägdefrau et al., 2024) |

Investigation of Cellular Uptake and Intracellular Metabolic Fate of Dabsyl-Containing Ligands

Understanding the cellular uptake and subsequent metabolic fate of this compound and related compounds is crucial for their development as biomedical tools. The dabsyl group's chromophoric nature allows for the use of various spectroscopic and microscopic techniques to monitor these processes.

Studies on dabcyl-conjugated peptides have demonstrated that the presence of the dabcyl group can significantly enhance their internalization into cells. This enhanced uptake is thought to be due to an increase in the lipophilicity of the molecule, facilitating its interaction with the cell membrane. The specific mechanisms of uptake, whether through endocytosis or direct membrane translocation, can be investigated using cellular imaging techniques.

Once inside the cell, the metabolic fate of this compound would involve the enzymatic machinery that processes amino acids and peptides. The amide bond linking the dabsyl group to L-valine could be susceptible to hydrolysis by intracellular peptidases or proteases. This would release the dabsyl moiety and L-valine. The liberated L-valine would then enter the cellular amino acid pool and participate in various metabolic pathways, including protein synthesis or catabolism.

The metabolic fate of the dabsyl group itself is less clear from the available literature. It is possible that it could be further metabolized through pathways that handle aromatic compounds, potentially involving conjugation with molecules like glutathione (B108866) to facilitate its excretion from the cell. The stability of the dabsyl group within the cellular environment is a key factor that would determine its utility as a long-term tracer.

| Molecule | Cell Line/System | Key Findings on Uptake and Fate | Reference |

|---|---|---|---|

| Dabcyl-conjugated oligoarginines | Various cancer cell lines | Dabcyl modification increases cellular uptake; internalization can occur via different mechanisms depending on the peptide. | (Szabó et al., 2021) |

| General peptides | In vivo and in vitro models | Peptides are generally metabolized by peptidases in various tissues, leading to the release of constituent amino acids. | (Langer & Felix, 2018) |

Elucidation of Molecular Mechanisms Underlying Cellular Activity and Apoptosis Induction

The potential for this compound to influence cellular activity, including the induction of apoptosis (programmed cell death), is an area of significant interest. Research has shown that high concentrations of L-valine can induce apoptosis in certain cell types.

A study on mouse testes demonstrated that L-valine supplementation led to an increase in the mRNA and protein levels of Caspase-3 and Caspase-9, key executioner and initiator caspases in the apoptotic pathway, respectively. This suggests that an excess of L-valine can trigger the intrinsic apoptotic pathway. The study also observed disturbances in other vital molecular pathways, including autophagy and RNA methylation.

While there is no direct evidence from the searched literature to confirm that this compound induces apoptosis, it is plausible that the L-valine component of the molecule could exert similar effects if it is released intracellularly following the cleavage of the dabsyl group. The dabsyl moiety itself could also potentially influence cellular signaling pathways, either independently or in synergy with L-valine. For instance, its aromatic structure might lead to interactions with various cellular proteins.

Further research is needed to specifically investigate the apoptotic potential of this compound and to elucidate the precise molecular mechanisms involved. This would likely involve studying its effects on key apoptotic markers such as caspase activation, DNA fragmentation, and the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.

| Compound | System | Molecular Mechanism/Effect | Reference |

|---|---|---|---|

| L-valine | Mouse testes | Increased Caspase-3 and Caspase-9 levels, inducing apoptosis. Disturbed autophagy and RNA methylation pathways. | (Du et al., 2024) |

| Dansyl-based amino acid (DNSBA) | CNE1 tumor cells | Acts as an imaging probe for apoptosis, with uptake changes dependent on caspase activity. nih.gov | (Tang et al., 2015) |

Advanced Research Directions and Emerging Applications of Dabsyl L Valine

Development of Novel Dabsyl-Based Reagents for Enhanced Analytical Sensitivity and Selectivity

The dabsyl group, chemically known as 4-dimethylaminoazobenzene-4'-sulfonyl, is a cornerstone for pre-column derivatization in high-performance liquid chromatography (HPLC). researchgate.net Its primary function is to attach a chromophore to target molecules, such as amino acids, that lack a suitable UV-visible absorption profile, thereby enabling their detection. researchgate.net Research is actively focused on synthesizing novel dabsyl-based reagents to push the boundaries of analytical sensitivity and selectivity.

The core strategy involves modifying the dabsyl structure to fine-tune its properties. For instance, dabsyl chloride is a widely used reagent that reacts with primary and secondary amino groups. researchgate.net Innovations aim to create derivatives that offer improved reaction kinetics, higher molar absorptivity, and greater stability of the resulting dabsyl-adducts. Enhanced sensitivity is critical for analyzing trace amounts of substances in complex biological samples. researchgate.net

Furthermore, selectivity is being addressed by designing dabsyl reagents that can target specific functional groups with higher precision. This minimizes interference from other compounds in the sample matrix, leading to cleaner chromatograms and more accurate quantification. The development of these novel reagents is often coupled with the optimization of derivatization protocols, including reaction temperature, pH, and time, to ensure complete and reproducible labeling. researchgate.net

A key area of application for these advanced reagents is in the analysis of amino acids in various matrices, from protein hydrolysates to biological fluids. researchgate.net The ability to accurately quantify amino acids is crucial for nutritional analysis, clinical diagnostics, and metabolic studies.

Integration of Dabsyl-L-valine in Miniaturized Analytical Systems and Sensor Technologies

The trend towards miniaturization in analytical chemistry has led to the development of micro total analysis systems (µTAS), also known as lab-on-a-chip technology. unizg.hruevora.pt These systems offer significant advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for portability and automation. unizg.hrelsevier.com The integration of this compound and other dabsyl derivatives into these miniaturized platforms is a burgeoning area of research.

In microfluidic devices, dabsyl derivatization can be performed on-chip, streamlining the entire analytical workflow from sample preparation to detection. unizg.hr This integration is particularly beneficial for high-throughput screening and point-of-care diagnostics. The small dimensions of these systems allow for precise control over reaction conditions, leading to efficient and reproducible derivatization. unizg.hr

Furthermore, dabsyl-based chemistries are being explored for the development of novel sensors. For example, the dabcyl group can act as a quencher in fluorescence resonance energy transfer (FRET) based biosensors. glenresearch.com In such a system, a fluorophore and the dabcyl quencher are positioned on a probe. glenresearch.com When the probe interacts with the target analyte, a conformational change separates the fluorophore and quencher, resulting in a detectable fluorescence signal. This principle is being applied to create sensors for detecting specific enzymes, proteins, and other biomolecules with high sensitivity and specificity. acs.orgacs.org

The table below summarizes some of the key advantages of integrating dabsyl-based derivatization into miniaturized systems.

| Feature | Advantage in Miniaturized Systems |

| Reduced Volumes | Lower consumption of sample and expensive dabsyl reagents. unizg.hr |

| Faster Analysis | Shorter diffusion distances and faster thermal equilibration lead to quicker reaction times. unizg.hr |

| High Throughput | Parallel processing of multiple samples is possible on a single chip. uevora.pt |

| Portability | Enables the development of field-deployable analytical devices. elsevier.com |

| Enhanced Control | Precise manipulation of fluid flow and reaction conditions. unizg.hr |

Computational Modeling and Simulation Studies of this compound Molecular Interactions

Computational modeling and simulation have become indispensable tools for understanding molecular interactions at a detailed level. mdpi.com These methods provide insights that are often difficult to obtain through experimental approaches alone. In the context of this compound, computational studies are being employed to investigate its binding mechanisms, reaction pathways, and spectroscopic properties.

Molecular docking simulations, for example, can predict how this compound or its derivatives interact with the active sites of enzymes or the binding pockets of proteins. mdpi.com This information is crucial for designing more effective derivatization reagents and for understanding the specificity of dabsyl-based probes. By simulating the interaction between the dabsyl moiety and its target, researchers can identify key amino acid residues involved in the binding and optimize the structure of the reagent for improved affinity and selectivity. snmjournals.org

Quantum chemical calculations are used to study the electronic structure and reactivity of dabsyl compounds. rsc.org These calculations can elucidate the mechanism of the derivatization reaction, helping to optimize reaction conditions for higher efficiency. Furthermore, simulations can predict the spectroscopic properties of dabsyl-adducts, such as their absorption and fluorescence spectra, which is essential for developing sensitive detection methods. rsc.org

Van der Waals interactions play a significant role in the non-covalent associations that influence the behavior of this compound in different environments. numberanalytics.com Computational methods like Density Functional Theory (DFT) can model these weak interactions, providing a more accurate picture of molecular recognition and complex formation. numberanalytics.com

| Computational Method | Application to this compound Research |

| Molecular Docking | Predicting binding modes and affinities to target proteins. mdpi.com |

| Molecular Dynamics | Simulating the dynamic behavior and conformational changes of dabsyl-adducts. mdpi.com |

| Quantum Chemistry | Investigating reaction mechanisms and predicting spectroscopic properties. rsc.org |

| 3D Hydropathic Interaction Maps | Analyzing the role of hydrophobic interactions in the structural organization of valine and other residues. frontiersin.org |

Future Prospects in Omics Research (Proteomics and Metabolomics) Through Dabsylylation Methodologies

"Omics" fields, such as proteomics and metabolomics, aim to comprehensively analyze the entire complement of proteins and metabolites in a biological system. preprints.orgrevespcardiol.org Dabsylation methodologies are poised to play an increasingly important role in these areas due to their ability to enhance the detection of a wide range of biomolecules. researchgate.net

In proteomics, the "bottom-up" approach involves the enzymatic digestion of proteins into peptides, which are then analyzed, typically by mass spectrometry. preprints.orgrevespcardiol.org Dabsyl chloride derivatization can be used to label the N-terminus of peptides and the side chains of certain amino acids, such as lysine (B10760008). This labeling can improve the ionization efficiency of peptides in mass spectrometry and provide a site for chromophoric detection in liquid chromatography. researchgate.net Recent studies have utilized dabsylated substrates to investigate the activity of specific proteases, highlighting the utility of this approach in functional proteomics. nih.gov

In metabolomics, the chemical diversity of metabolites presents a significant analytical challenge. mdpi.comfrontiersin.org Many metabolites, particularly amino acids and biogenic amines, lack the necessary properties for sensitive detection by common analytical techniques. Dabsylation offers a robust solution for derivatizing these compounds, enabling their quantification with high sensitivity using HPLC-UV or LC-MS. researchgate.net This is particularly valuable for targeted metabolomics studies, where the goal is to accurately measure the levels of specific metabolites that may serve as biomarkers for disease. nih.gov

The future of dabsylation in omics research lies in the development of multiplexed and high-throughput workflows. By combining dabsyl derivatization with advanced separation techniques and mass spectrometry, it will be possible to analyze a larger number of samples with greater depth and precision. This will undoubtedly accelerate the discovery of new biomarkers and provide deeper insights into the molecular mechanisms of health and disease. revespcardiol.org

| Omics Field | Application of Dabsylation | Potential Impact |

| Proteomics | Peptide labeling for improved detection and quantification. nih.gov | Enhanced protein identification and quantification; functional protease assays. |

| Metabolomics | Derivatization of amino acids, amines, and other metabolites. nih.gov | Accurate quantification of low-abundance metabolites; biomarker discovery. |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and purifying Dabsyl-L-valine for use in amino acid analysis?

- Methodological Answer : Synthesis of this compound involves derivatizing L-valine with dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride). Key steps include:

- Reaction Optimization : Maintaining pH ~9.0 (using sodium bicarbonate buffer) to ensure efficient sulfonylation .

- Purification : Use reversed-phase chromatography (e.g., C18 columns) to separate unreacted dabsyl chloride and byproducts. Confirm purity via HPLC with UV detection at 436 nm (λmax for dabsyl derivatives) .

- Characterization : Validate structure using NMR (e.g., ¹H and ¹³C for sulfonyl and valine moieties) and high-resolution mass spectrometry (HRMS) .

Q. How can this compound stability be assessed under varying storage conditions for long-term experimental reproducibility?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies by exposing the compound to light (UV-Vis), heat (40–60°C), and humidity (75% RH). Monitor decomposition via HPLC peak area reduction over time .

- Storage Recommendations : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation and hydrolysis. Avoid aqueous solutions >1 week due to sulfonamide bond instability .

Q. What are the standard protocols for quantifying this compound in complex biological matrices?

- Methodological Answer :

- Sample Preparation : Deproteinize biological samples (e.g., plasma) using acetonitrile (3:1 v/v) to minimize interference .

- Derivatization : React with dabsyl chloride at 70°C for 10 minutes, then quench with acetic acid.

- Analysis : Use HPLC with a C8 column and gradient elution (acetonitrile/water + 0.1% TFA). Quantify via external calibration curves (linear range: 0.1–50 µM, R² >0.995) .

Advanced Research Questions

Q. How can researchers optimize this compound derivatization conditions to minimize side reactions in low-abundance amino acid detection?

- Methodological Answer :

- Parameter Screening : Use factorial design (e.g., Box-Behnken) to test variables: pH (8.5–9.5), temperature (60–80°C), and molar ratio (dabsyl chloride:valine = 2:1 to 5:1). Monitor side products (e.g., dabsyl hydroxide) via LC-MS .

- Mitigation Strategies : Add scavengers (e.g., 2-mercaptoethanol) to quench excess dabsyl chloride. Optimize reaction time (<15 min) to prevent sulfonamide hydrolysis .

Q. What analytical approaches resolve contradictions in this compound quantification data between HPLC-UV and LC-MS/MS platforms?

- Methodological Answer :

- Source Identification : Compare matrix effects (e.g., ion suppression in MS vs. UV interference). Validate using standard addition methods in both techniques .

- Cross-Platform Calibration : Harmonize results by normalizing to isotopically labeled internal standards (e.g., this compound-¹³C₅) .

Q. How does this compound interact with non-standard amino acids or peptides, and how can these interactions be modeled computationally?

- Methodological Answer :

- Experimental Screening : Use microfluidic arrays to test derivatization efficiency with rare amino acids (e.g., selenocysteine).

- Computational Modeling : Apply density functional theory (DFT) to predict sulfonylation kinetics based on nucleophilicity (e.g., Fukui indices) of amino acid side chains .

Methodological Design & Reporting

Q. What statistical methods are recommended for validating this compound-based amino acid assays in multi-laboratory studies?

- Methodological Answer :

- Interlaboratory Validation : Use ANOVA to assess between-lab variability. Calculate Horwitz ratios (HorRat <2.0 acceptable) for precision .

- Limit of Detection (LOD) : Determine via 3σ method (baseline noise ×3) and confirm with spiked recovery tests (80–120% acceptable) .

Q. How should researchers document this compound experimental protocols to ensure reproducibility in academic publications?

- Methodological Answer :

- Detailed Reporting : Include reaction stoichiometry, purification gradients (HPLC), storage conditions, and batch-specific purity data (≥95% by HPLC) .

- Data Transparency : Provide raw chromatograms and NMR spectra in supplementary materials, adhering to journal guidelines (e.g., Med. Chem. Commun.’s figure policies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products